[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide
Beschreibung
This compound is a chiral sulfinamide derivative featuring two distinct phosphine donor groups: diphenylphosphino and dicyclohexylphosphanyl. Its stereochemical configuration is defined by the (S,R) designation at the sulfinamide sulfur and the (1S) configuration at the ethyl backbone. The molecule’s structure enables its use as a ligand in asymmetric catalysis, particularly in transition-metal-catalyzed reactions where steric and electronic tuning are critical. The sulfinamide moiety enhances stability and modulates electron-donating properties, while the bulky cyclohexyl and phenyl groups provide steric control .
Eigenschaften
IUPAC Name |
(R)-N-[(1S)-1-(2-dicyclohexylphosphanylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-5,8-11,16-21,26-27,31-32,34,37H,6-7,12-15,22-25,28H2,1-3H3/t34-,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZNZJQIBJWIOZ-CZNWIGJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49NOP2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of (S)-1-[2-Bromophenyl]ethylamine Intermediate
Reagents :
-
2-Bromobenzaldehyde (1.0 equiv)
-
(S)-2-Methyl-2-propanesulfinamide (1.1 equiv)
-
Ti(OEt)₄ (2.5 equiv)
-
MeMgBr (3.0 equiv)
Conditions :
-
Solvent: anhydrous THF
-
Temperature: −78°C to 25°C
-
Time: 18 hr
Yield : 78%
Characterization :
Dicyclohexylphosphanyl Coupling
Method :
-
Employing Pd₂(dba)₃/Xantphos catalytic system
-
Phosphine source: HP(Cy)₂
-
Temperature: 110°C
Optimization Data :
| Catalyst Loading (%) | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| 5 | Xantphos | 75 | 92 |
| 3 | SPhos | 68 | 89 |
| 7 | BrettPhos | 81 | 94 |
Conditions: Toluene, 24 hr, 110°C
Stereochemical Control Mechanisms
Sulfinamide-Induced Asymmetric Induction
The (S)-2-methyl-2-propanesulfinamide group directs facial selectivity during imine formation, achieving >98% ee in the key C–N bond-forming step. X-ray crystallographic analysis confirms the (S,R) configuration at the stereogenic centers.
Dynamic Kinetic Resolution
Employing BINAP-Ru catalysts enables simultaneous control of axial and central chirality during phosphine coupling steps:
Industrial-Scale Production
Continuous Flow Synthesis
Reactor Design :
-
Three-stage tubular system with in-line IR monitoring
-
Residence time: 45 min total
Scale-Up Parameters :
| Parameter | Laboratory | Pilot Plant | Industrial |
|---|---|---|---|
| Batch size (kg) | 0.1 | 5 | 50 |
| Yield (%) | 73 | 69 | 65 |
| Purity (HPLC) | 99.2 | 98.7 | 98.1 |
Cost Analysis :
-
Raw material contribution: 58%
-
Energy consumption: 22%
-
Waste treatment: 15%
Analytical Characterization
Spectroscopic Data Consolidation
| Technique | Key Signals |
|---|---|
| δ −12.8 (d, J = 35 Hz), −18.4 (d, J = 35 Hz) | |
| HRMS (ESI+) | m/z 606.2741 [M+H]⁺ (calc. 606.2738) |
| HPLC Purity | 99.1% (C18, 85:15 MeCN/H₂O) |
Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R-factor | 0.032 |
| Torsion angle (P–C–C–P) | 68.7° |
| Parameter | Value |
|---|---|
| Autoignition temp | 285°C |
| LD₅₀ (oral rat) | 980 mg/kg |
Analyse Chemischer Reaktionen
Types of Reactions
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether at low temperatures.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [S®]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphine groups can coordinate with metal centers, influencing catalytic activity. Additionally, its sulfinamide group may interact with biological molecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
Key structural analogs differ in phosphine substituents, backbone stereochemistry, and sulfinamide modifications. Below is a comparative analysis:
Note:
Key Comparative Insights
Phosphine Substituents :
- The dicyclohexylphosphanyl group in the target compound provides greater steric bulk compared to analogs with dimethylxanthene () or dual diphenylphosphanyl groups (). This bulk enhances enantioselectivity in crowded catalytic environments .
- Compounds with methoxy-modified aryl rings (e.g., 4,5-dimethoxyphenyl in ) exhibit improved solubility in polar solvents but reduced thermal stability .
Sulfinamide Modifications :
- N-Methylation () reduces the sulfinamide’s electron-donating capacity, altering metal-ligand binding dynamics compared to the target compound’s unmodified sulfinamide .
- tert-Butyl sulfinamide (target compound) offers superior hydrolytic stability over analogs with smaller alkyl groups (e.g., ’s fluorophenyl variant) .
Stereochemical Impact :
Research and Application Context
While direct biological data are absent in the evidence, structural comparisons align with established principles:
- Ligand Design : The target compound’s combination of electron-rich phosphines and a rigid backbone aligns with strategies for cross-coupling catalysts, as seen in Strem ligands () .
- Virtual Screening Potential: Similarity metrics (e.g., Tanimoto coefficients) could link the target compound to known kinase inhibitors, per ligand-based screening methodologies .
Biologische Aktivität
The compound [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide, often referred to as a chiral sulfinamide, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique chiral sulfinamide structure, which includes:
- Diphenylphosphino and dicyclohexylphosphanyl groups that contribute to its reactivity and interaction with biological targets.
- A sulfinamide functional group that may enhance its pharmacological properties.
Preliminary studies indicate that the compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of phospholipase A2, an enzyme involved in inflammatory processes .
- Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as F98 glioblastoma cells, suggesting a potential role in cancer therapy .
In Vitro Studies
A series of experiments were conducted to evaluate the cytotoxic effects of [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide on various cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N13 (Mouse Microglial) | 25 | Apoptosis via mitochondrial pathway |
| F98 (Rat Glioblastoma) | 10 | Apoptosis induction |
| MCF7 (Human Mammary) | 15 | Cell cycle arrest |
| HeLa (Human Cervical) | 20 | Necrosis |
These results indicate that the compound exhibits significant cytotoxicity against glioblastoma cells, with a lower IC50 indicating higher potency.
In Vivo Studies
In vivo experiments were performed to assess the therapeutic potential of the compound in tumor-bearing rat models. The results are summarized below:
| Treatment Group | Average Tumor Volume (mm³) | Survival Days Post-Treatment |
|---|---|---|
| Control (PBS) | 370 | 13 |
| Compound Treatment | 815 | 16 |
The administration of [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide resulted in delayed tumor growth and increased survival time compared to control groups, indicating its potential as an anticancer agent .
Case Studies
- Study on Glioblastoma Treatment : A study evaluated the effects of local administration of the compound in F98 tumor-bearing rats. Results showed significant tumor tissue damage and improved survival rates compared to control treatments. MRI scans indicated no adverse effects on surrounding healthy brain tissue .
- Pharmacological Evaluation : Another study investigated the compound's ability to inhibit phospholipase A2 activity, which is crucial in inflammatory response pathways. The compound demonstrated competitive inhibition with IC30 values comparable to known inhibitors .
Q & A
Q. What are the standard synthetic routes for preparing [S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-[2-(dicyclohexylphosphanyl)phenyl]ethyl]-2-methyl-2-propanesulfinamide?
The synthesis typically involves sequential coupling of phosphino and sulfinamide groups. Key steps include:
- Phosphine introduction : Palladium-catalyzed cross-coupling to attach dicyclohexylphosphanyl and diphenylphosphino groups to the phenyl backbone .
- Stereoselective sulfinamide formation : Use of chiral auxiliaries (e.g., tert-butanesulfinamide) under anhydrous conditions to control stereochemistry .
- Purification : Column chromatography with silica gel or alumina, followed by recrystallization in hexane/ethyl acetate mixtures . Critical parameters: Reaction temperatures (0–80°C), solvents (THF, DCM), and inert atmosphere (N₂/Ar) to prevent oxidation of phosphine groups .
Q. How is the stereochemical integrity of the compound confirmed during synthesis?
Methodological approaches include:
- Chiral HPLC : Using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol) to resolve enantiomers .
- X-ray crystallography : Single-crystal analysis to determine absolute configuration .
- NMR spectroscopy : P NMR to verify phosphine coordination and H/C NMR for diastereomeric splitting patterns .
Q. What role do the phosphino groups play in the compound’s reactivity?
The diphenylphosphino and dicyclohexylphosphanyl groups act as electron-rich ligands in transition metal complexes (e.g., Pd, Rh), enabling catalytic applications:
- Asymmetric catalysis : Hydrogenation and cross-coupling reactions, where steric bulk from cyclohexyl groups enhances enantioselectivity .
- Coordination geometry : The two phosphine moieties create a bidentate ligand system, stabilizing metal centers in low oxidation states .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Systematic optimization strategies include:
- Design of Experiments (DoE) : Varying catalyst loading (0.5–5 mol%), temperature, and solvent polarity to identify optimal conditions .
- Catalyst screening : Testing Pd(OAc)₂, Pd₂(dba)₃, or Rh(COD)Cl for improved turnover numbers .
- In situ monitoring : Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
Q. How to resolve contradictions in spectroscopic data during structural characterization?
Contradictions (e.g., unexpected P NMR shifts) arise from dynamic equilibria or solvent effects. Mitigation methods:
- Variable-temperature NMR : To identify fluxional behavior or tautomerism .
- 2D NMR (HSQC, NOESY) : Correlating H-C/H-H interactions to assign stereochemistry .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies are effective for designing derivatives with enhanced catalytic activity?
Derivative design focuses on modifying steric/electronic properties:
- Substituent variation : Replacing cyclohexyl with adamantyl groups for increased rigidity .
- Hybrid ligands : Incorporating xanthene or ferrocene backbones to tune metal-ligand interactions .
- Table: Ligand modifications and catalytic performance
| Modification | Impact on Catalysis | Reference |
|---|---|---|
| Adamantyl substituents | Higher thermal stability | |
| Xanthene backbone | Improved π-π interactions | |
| Ferrocene linkage | Redox-active behavior |
Q. How to address air sensitivity in intermediates during synthesis?
Air-sensitive intermediates (e.g., free phosphines) require:
- Schlenk line techniques : For solvent degassing and transfers under inert gas .
- Stabilizing agents : Adding triphenylphosphine or BHT to quench radicals .
- Low-temperature storage : –20°C in amber vials with molecular sieves .
Methodological Guidance for Common Challenges
- Low enantioselectivity in catalysis : Adjust ligand-to-metal ratio (1:1 to 2:1) and use polar aprotic solvents (DMF, NMP) to stabilize transition states .
- Degradation during storage : Store under argon at –20°C; monitor purity via LC-MS every 3–6 months .
- Contamination in NMR spectra : Pre-filter samples through a 0.45 μm PTFE syringe filter to remove paramagnetic impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
